N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-3-2-11(7-19)13(6-12)21-17(23)16(22)20-8-10-1-4-14-15(5-10)25-9-24-14/h1-6H,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFLAOYFWOEVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzo[d][1,3]dioxol-5-ylmethylamine: This intermediate can be synthesized by reacting benzo[d][1,3]dioxole with formaldehyde and ammonium chloride under acidic conditions.
Preparation of 5-Chloro-2-cyanophenyl Isocyanate: This intermediate is obtained by reacting 5-chloro-2-cyanophenylamine with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves the reaction of benzo[d][1,3]dioxol-5-ylmethylamine with 5-chloro-2-cyanophenyl isocyanate in the presence of a base such as triethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or cyano groups.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may bind to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
Metabolic Stability
- In contrast, carboxamides (e.g., No. 1767) undergo rapid ester hydrolysis .
- Impact of Substituents: The chloro and cyano groups in the target compound may further retard oxidative metabolism by cytochrome P450 enzymes due to their electron-withdrawing nature.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The chemical structure of this compound includes:
- Molecular Formula : C₁₈H₁₅ClN₂O₃
- Molecular Weight : 344.78 g/mol
- CAS Number : 877634-02-1
Research indicates that compounds similar to this compound typically exert their effects through:
- Cell Cycle Arrest : Inducing cell cycle arrest at the S phase, which prevents DNA replication and leads to apoptosis in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways, which is crucial for eliminating cancerous cells.
Anticancer Activity
Studies have demonstrated significant anticancer activity against various human tumor cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| CCRF-CEM (Leukemia) | 328 | Cytotoxicity observed |
| MIA PaCa-2 (Pancreatic) | 644 | Moderate cytotoxicity |
| HCT-116 (Colorectal) | 450 | Inhibitory effects on proliferation |
These values indicate that structural modifications can affect the compound's potency, with some derivatives showing enhanced activity against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the benzo[d][1,3]dioxole moiety is crucial for enhancing biological activity. Modifications to the oxalamide linkage and substitution patterns on the aromatic rings have been shown to influence both the cytotoxicity and selectivity of the compound against cancer cells .
Case Studies
- In Vitro Studies : A library of oxalamide derivatives was synthesized, including this compound. The MTT assay results indicated that this compound exhibited significant antiproliferative activity across multiple cancer cell lines.
- Molecular Docking Studies : Computational studies have suggested that this compound interacts effectively with topoisomerase I, a key enzyme involved in DNA replication and repair. This interaction may explain its mechanism of inducing apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide, and what key reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as benzo[d][1,3]dioxol-5-ylmethylamine and 5-chloro-2-cyanophenyl derivatives. Key steps include:
- Amide bond formation : Coupling intermediates via oxalyl chloride or carbodiimide-mediated reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to solubilize reactants, with reflux conditions (40–80°C) to accelerate kinetics .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures ensures >95% purity . Yield optimization requires strict temperature control and exclusion of moisture, as hydrolysis of the oxalamide group can occur .
Q. How is the structural integrity of this compound verified post-synthesis, and which spectroscopic techniques are most reliable for confirming its purity?
Structural validation relies on:
- NMR spectroscopy : and NMR identify aromatic protons (δ 6.8–7.5 ppm), oxalamide carbonyls (δ 165–170 ppm), and substituent-specific signals (e.g., chloro and cyano groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 385.05) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention time matching reference standards .
Q. What are the common chemical reactions involving the oxalamide group in this compound, and how do reaction conditions influence product distribution?
The oxalamide group participates in:
- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding benzo[d][1,3]dioxole and chlorophenyl fragments. Controlled pH (e.g., 0.1 M HCl) minimizes side reactions .
- Nucleophilic substitution : The chloro group on the phenyl ring reacts with amines (e.g., morpholine) under catalysis by Pd(0) or Cu(I), requiring anhydrous DMF and elevated temperatures (80–100°C) .
- Reduction : LiAlH reduces the cyano group to an amine, altering bioactivity. Reaction monitoring via TLC prevents over-reduction .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the benzo[d][1,3]dioxole and chlorophenyl moieties to enhance target binding affinity?
SAR studies highlight:
- Benzo[d][1,3]dioxole modifications : Replacing the methylene bridge with a hydroxypropyl group (e.g., ) increases solubility but reduces logP, impacting membrane permeability. Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic enzyme pockets .
- Chlorophenyl substitutions : Fluorine or trifluoromethyl groups at the para position improve binding to kinases (e.g., EGFR) by strengthening halogen bonds. However, bulkier groups (e.g., benzoyl) sterically hinder target engagement .
- Oxalamide linker flexibility : Introducing a thiophene or piperidine spacer () modulates conformational freedom, optimizing interactions with allosteric sites .
Q. How does the compound interact with cellular targets like enzymes or receptors, and what experimental approaches are used to elucidate its mechanism of action?
Mechanistic studies employ:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., for tubulin) by immobilizing the target protein on a sensor chip .
- Molecular docking : Simulations (AutoDock Vina) predict interactions with caspase-3’s catalytic triad (His121, Cys163) via hydrogen bonding and hydrophobic contacts .
- Western blotting : Post-treatment analysis of apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) in cancer cell lines (e.g., MIA PaCa-2) confirms pro-apoptotic activity .
Q. What strategies are recommended for resolving discrepancies between in vitro bioactivity data and in vivo efficacy models for this compound?
Addressing translational gaps involves:
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid CYP3A4-mediated oxidation of the oxalamide group, guiding prodrug design (e.g., ester prodrugs) .
- Pharmacokinetic (PK) modeling : Allometric scaling from rodent data predicts human clearance rates, optimizing dosing regimens in xenograft models .
- Tissue distribution studies : Radiolabeled -tracing in Sprague-Dawley rats reveals limited blood-brain barrier penetration, explaining poor CNS efficacy despite in vitro neuroactivity .
Data Contradiction Analysis
- Contradiction : High in vitro potency (IC = 0.8 µM) against CCRF-CEM cells vs. low in vivo tumor regression (15% reduction).
- Resolution : Poor aqueous solubility (2.1 µg/mL at pH 7.4) limits bioavailability. Nanoformulation (e.g., PLGA nanoparticles) improves plasma AUC by 4.5-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
